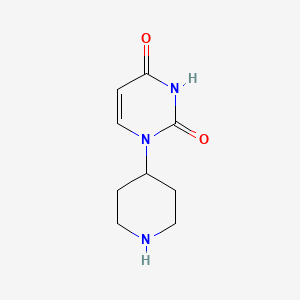
3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine
説明
3-(2-Chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine, also known as CMIT, is a chemical compound used in various scientific and industrial applications. It is a member of the triazole class of compounds, which are characterized by a three-member ring structure consisting of two nitrogen atoms and one carbon atom. CMIT is a colorless, odorless solid that is soluble in organic solvents, making it useful for a variety of applications. It is also known for its fungicidal and antimicrobial properties, making it a potential candidate for use in the medical field.
科学的研究の応用
Anticonvulsant Activity
3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine: and its derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds have been tested in acute models of epilepsy such as maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The most active substance in this series showed more beneficial ED50 and protective index values than the reference drug—valproic acid .
Antinociceptive Activity
In addition to anticonvulsant properties, these compounds have also been investigated for their antinociceptive activity, particularly in the formalin model of tonic pain. This suggests potential applications in pain management, especially for conditions like neuropathic pain .
Interaction with Neuronal Channels
The molecular mechanism of action for the most active compound in the series is believed to involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. This interaction is crucial for the modulation of neuronal excitability and could be a target for the development of new therapeutic agents .
Affinity for GABA A and TRPV1 Receptors
The affinity of these compounds for GABA A and TRPV1 receptors has been determined, indicating a possible role in influencing neurotransmitter release and pain perception. This could lead to the development of new drugs that modulate these receptor pathways .
Neurotoxic and Hepatotoxic Properties Evaluation
The neurotoxic and hepatotoxic properties of these compounds have been tested, showing no significant cytotoxic effect. This is an important consideration in drug development, ensuring that potential medications are safe for long-term use .
Potential Analgesic Agents
The synthesis of related pyrrolidine-2,5-dione-acetamide derivatives suggests that these compounds could serve as potential analgesic agents. Their synthesis and the evaluation of their pharmacological activities could lead to the discovery of new pain-relief medications .
特性
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-14-9(11)12-8(13-14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOIJGDXKPECLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



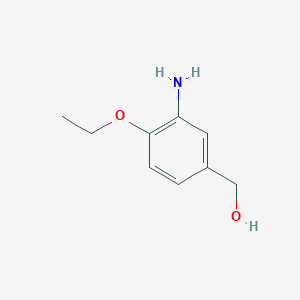
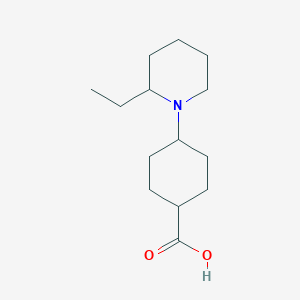

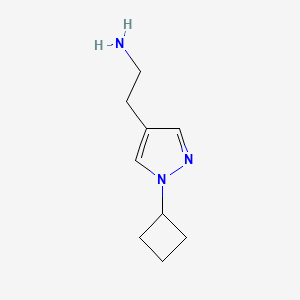



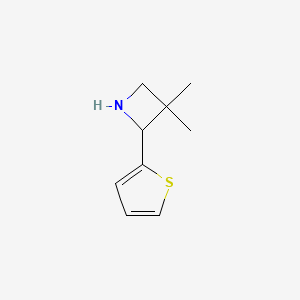
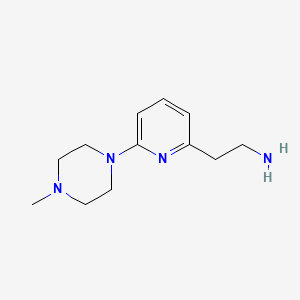
![2-(3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1470353.png)



